The 1,3-Oxazinane Core: A Comprehensive Technical Guide for Drug Discovery Professionals
The 1,3-Oxazinane Core: A Comprehensive Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of the 1,3-oxazinane scaffold, a privileged structure in modern medicinal chemistry.
The 1,3-oxazinane ring system, a six-membered heterocycle containing a nitrogen and an oxygen atom at the 1 and 3 positions, has garnered significant attention in the field of drug discovery. Its inherent conformational flexibility and capacity for diverse intermolecular interactions make it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a thorough overview of the 1,3-oxazinane core, encompassing its synthesis, physicochemical properties, and diverse biological activities, with a focus on its applications in anticancer, anti-inflammatory, and antimicrobial research.
Core Structure and Physicochemical Properties
The 1,3-oxazinane moiety's structure allows for a wide range of substitutions, enabling the fine-tuning of its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. The presence of both a nitrogen and an oxygen atom within the ring imparts a unique electronic and steric character, influencing properties such as polarity, hydrogen bonding capacity, and metabolic stability.
Below is a summary of the key physicochemical properties of the parent 1,3-oxazinane structure.
| Property | Value |
| Molecular Formula | C4H9NO |
| Molecular Weight | 87.12 g/mol |
| XLogP3-AA | -0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 87.06841391 g/mol |
| Topological Polar Surface Area | 21.3 Ų |
Synthetic Strategies
A variety of synthetic methodologies have been developed for the construction of the 1,3-oxazinane ring system, offering access to a diverse array of derivatives. Key strategies include multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.
A general workflow for the synthesis of 1,3-oxazinane derivatives often involves the condensation of an amine, an aldehyde, and a suitable oxygen-containing component.
Biological Activities and Therapeutic Potential
Derivatives of the 1,3-oxazinane core have demonstrated a remarkable breadth of biological activities, highlighting their potential in treating a wide range of diseases. The primary areas of investigation include oncology, inflammation, and infectious diseases.
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of 1,3-oxazinane derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazine-pyrimidine derivative (3a) | MCF-7 (Breast) | 9.17 | [1] |
| Piperazine-pyrimidine derivative (5b) | MCF-7 (Breast) | 6.29 | [1] |
| 2H-1,4-benzoxazin-3(4H)-one derivative (7) | HepG2 (Liver) | 4.07 ± 0.09 | [2] |
| 2H-benzo[b][3]oxazin-3(4H)-one derivative (8) | HCT116 (Colon) | 4.87 ± 0.78 | [2] |
| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a) | PC3 (Prostate) | 0.56 ± 0.09 | [4] |
| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a) | A549 (Lung) | 1.45 ± 0.74 | [4] |
| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a) | MCF-7 (Breast) | 1.14 ± 0.65 | [4] |
| 1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9d) | DU-145 (Prostate) | 0.16 ± 0.083 | [4] |
One of the key mechanisms of action for the anticancer and anti-inflammatory effects of certain 1,3-oxazinane derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][5] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Certain 1,3-oxazinane derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[6]
| Compound | Assay | % Inhibition (at 100 µg/mL) | Reference |
| 6d | Carrageenan-induced paw edema | 46.8 | [7] |
| 6i | Carrageenan-induced paw edema | 48.1 | [7] |
| 6j | Carrageenan-induced paw edema | 49.4 | [7] |
| 6l | Carrageenan-induced paw edema | 48.5 | [7] |
| 4c | Albumin denaturation | IC50 = 5.5 µg/mL | [8] |
| 4h | Heat-induced hemolysis | IC50 = 4.807 µg/mL | [8] |
| 4h | Hypotonicity-induced hemolysis | IC50 = 7.37 µg/mL | [8] |
A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some 1,3-oxazinane derivatives are also being investigated for their potential to inhibit COX-1 and COX-2.[3][9]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge. The 1,3-oxazinane scaffold has been explored for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[10][11]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1,2-bis(6-substituted-2H-benzo[e][3][12]oxazin-3(4H)-yl)ethanes | S. aureus, E. coli, S. Typhi, B. subtilis | 6.25 | [3] |
| 1,2-bis(6-substituted-2H-benzo[e][3][12]oxazin-3(4H)-yl)ethanes | A. flavus, C. albicans, A. niger, C. oxysporum | 6.25 | [3] |
| Dihydro-1,3-oxazine derivative (T 615) | Mycobacterium tuberculosis | <2 | [11] |
| Dihydro-1,3-oxazine derivative (T 638) | Mycobacterium tuberculosis | <2 | [11] |
Experimental Protocols
To facilitate further research and development of 1,3-oxazinane-based therapeutics, detailed protocols for key synthetic and biological assays are provided below.
Synthesis of 2,3-Disubstituted-3,4-dihydro-2H-1,3-benzoxazines
This procedure is a representative example of a multicomponent reaction to synthesize 1,3-oxazinane derivatives.
Materials:
-
2-(N-substituted aminomethyl)phenol
-
Aromatic aldehyde
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 2-(N-substituted aminomethyl)phenol (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in dichloromethane (10 mL), add trimethylsilyl chloride (1.5 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazine.
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplate
-
1,3-Oxazinane derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the 1,3-oxazinane derivative in culture medium and add 100 µL of each concentration to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
1,3-Oxazinane derivative (test compound)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the 1,3-oxazinane derivative in the appropriate broth medium in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the inoculum to each well containing the test compound. Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][16]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
1,3-Oxazinane derivative (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the 1,3-oxazinane derivative at various concentrations to the wells. Include a control without the inhibitor.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader in kinetic mode.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
The 1,3-oxazinane core represents a highly valuable scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of promising biological activities. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse chemical libraries for high-throughput screening. The potent anticancer, anti-inflammatory, and antimicrobial activities exhibited by various 1,3-oxazinane derivatives, coupled with an increasing understanding of their mechanisms of action, underscore their significant therapeutic potential. Further exploration of this privileged structure is warranted to develop novel and effective treatments for a range of human diseases.
References
- 1. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. ikm.org.my [ikm.org.my]
- 11. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
